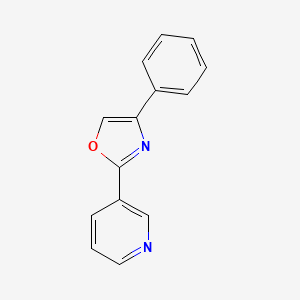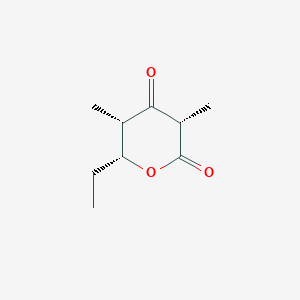
(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione is a chiral compound with a unique structure that includes an oxane ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,5S,6R)-6-Methyl-3,5-dimethyloxane-2,4-dione: Similar structure but with a different substituent.
(3S,5S,6R)-6-Propyl-3,5-dimethyloxane-2,4-dione: Another similar compound with a different alkyl group.
Uniqueness
(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of features can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
180089-66-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3S,5S,6R)-6-ethyl-3,5-dimethyloxane-2,4-dione |
InChI |
InChI=1S/C9H14O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h5-7H,4H2,1-3H3/t5-,6-,7+/m0/s1 |
InChI Key |
WENGDWLJTQGDNF-LYFYHCNISA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](C(=O)[C@@H](C(=O)O1)C)C |
Canonical SMILES |
CCC1C(C(=O)C(C(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


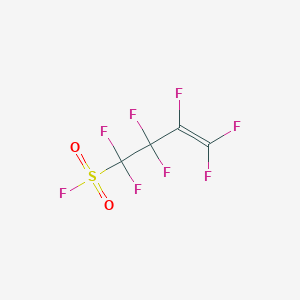
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
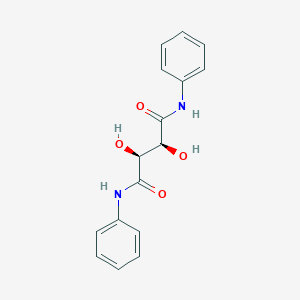
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
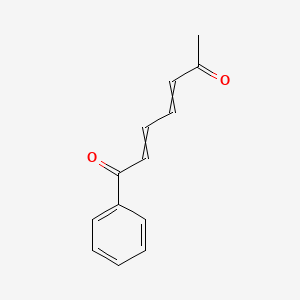
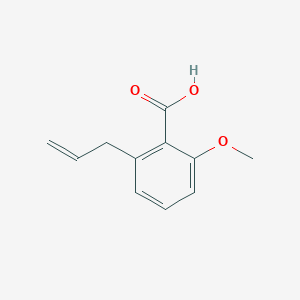
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
